molecular formula C8H5ClN2O2 B11769633 6-Chloro-5-cyano-2-methylnicotinic acid CAS No. 898227-78-6

6-Chloro-5-cyano-2-methylnicotinic acid

Cat. No.: B11769633
CAS No.: 898227-78-6
M. Wt: 196.59 g/mol
InChI Key: QSKFTQUGSUMVFH-UHFFFAOYSA-N
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Description

6-Chloro-5-cyano-2-methylnicotinic acid is a heterocyclic compound with the molecular formula C8H5ClN2O2. It is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the 6th position, a cyano group at the 5th position, and a methyl group at the 2nd position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-cyano-2-methylnicotinic acid typically involves multi-step reactions starting from readily available precursorsThe final step involves the hydrolysis of the nitrile group to form the carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-cyano-2-methylnicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-5-cyano-2-methylnicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-cyano-2-methylnicotinic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The cyano and chlorine groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-methylnicotinic acid
  • 5-Cyano-2-methylnicotinic acid
  • 6-Chloro-5-nitro-2-methylnicotinic acid

Uniqueness

6-Chloro-5-cyano-2-methylnicotinic acid is unique due to the presence of both chlorine and cyano groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

CAS No.

898227-78-6

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

6-chloro-5-cyano-2-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C8H5ClN2O2/c1-4-6(8(12)13)2-5(3-10)7(9)11-4/h2H,1H3,(H,12,13)

InChI Key

QSKFTQUGSUMVFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)C#N)C(=O)O

Origin of Product

United States

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